molecular formula C16H17FN2O4S2 B2845475 2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide CAS No. 941882-73-1

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

Cat. No. B2845475
CAS RN: 941882-73-1
M. Wt: 384.44
InChI Key: GLSWASCCXXEFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline sulfonamides and has been shown to exhibit potent biological activity against various diseases. In

Scientific Research Applications

Fluorescence Detection and Probe Design

Compounds related to "2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide" have been explored for their potential as fluorophores in detecting metal ions like Zinc(II). These fluorophores, by virtue of their structural design, offer sensitive detection mechanisms for Zn2+ ions, pivotal in studying intracellular concentrations and understanding Zn2+ mediated biological processes (Kimber et al., 2001).

Synthetic Applications

The versatility of these compounds extends into synthetic chemistry, where they serve as intermediates in constructing complex molecular frameworks. For instance, they are used in the synthesis of ring-fluorinated isoquinolines and quinolines, showcasing their utility in generating compounds with potential pharmacological activities (Ichikawa et al., 2006). Additionally, novel methodologies for constructing sulfonamide derivatives, including those related to "this compound," emphasize the role of such compounds in facilitating the synthesis of diverse chemical entities with potential biological implications (Liu et al., 2000).

Biological Studies

Arylsulfonamide derivatives, including those structurally related to "this compound," have been synthesized and evaluated for their bioactivities. These studies highlight the therapeutic potential of such compounds, especially in combating bacterial and fungal infections, thus contributing to the development of new antimicrobials (Zeng et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups

Mode of Action

Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor of enzymes or proteins, disrupting their normal function . The presence of the fluorine atom could enhance the compound’s binding affinity to its targets .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given its potential inhibitory action, it could impact pathways where its target proteins or enzymes play a crucial role .

Pharmacokinetics

Sulfonamides generally have good absorption and distribution profiles, are metabolized in the liver, and are excreted in the urine . The presence of the fluorine atom could potentially affect these properties, possibly enhancing the compound’s stability and bioavailability .

Result of Action

Depending on its targets and mode of action, it could lead to the inhibition of certain biochemical processes, potentially leading to therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound, potentially affecting its binding to targets .

properties

IUPAC Name

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-24(20,21)19-10-4-5-12-11-13(8-9-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSWASCCXXEFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.